molecular formula C17H14N4O2S B3879246 4-(((3-MERCAPTO-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID

4-(((3-MERCAPTO-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID

Cat. No.: B3879246
M. Wt: 338.4 g/mol
InChI Key: SRMPMANHNPCVIC-VCHYOVAHSA-N
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Description

4-(((3-MERCAPTO-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID is a benzoic acid derivative featuring a 1,2,4-triazole core substituted at position 3 with a mercapto (-SH) group and at position 5 with a 4-methylphenyl ring. The triazole ring is linked to the benzoic acid moiety via an iminomethylene (-CH=N-) bridge. This structure imparts unique electronic and steric properties, making it a candidate for pharmacological applications, particularly given the known bioactivity of 1,2,4-triazole derivatives, such as antimicrobial, antifungal, and anticancer effects .

Properties

IUPAC Name

4-[(E)-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-11-2-6-13(7-3-11)15-19-20-17(24)21(15)18-10-12-4-8-14(9-5-12)16(22)23/h2-10H,1H3,(H,20,24)(H,22,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMPMANHNPCVIC-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331179
Record name 4-[(E)-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667597
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

419547-07-2
Record name 4-[(E)-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((3-MERCAPTO-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID typically involves multiple steps starting from aromatic carboxylic acids. One common method involves the conversion of 4-methyl benzoic acid into its methyl ester, followed by a series of reactions including cyclization and substitution to introduce the triazole moiety .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Applications

1. Antiproliferative Activity
Research indicates that derivatives of triazole compounds, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the triazole structure can enhance cytotoxicity against specific cancer types, suggesting potential as an anticancer agent .

2. Antifungal Properties
Triazole compounds are well-known for their antifungal activity. The presence of the mercapto group in this compound may enhance its interaction with fungal enzymes, leading to effective inhibition of fungal growth. This application is particularly relevant in treating fungal infections resistant to conventional therapies .

3. Enzyme Inhibition
The compound has been explored for its potential to inhibit certain enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. The triazole moiety is known to interact with enzyme active sites, potentially leading to therapeutic benefits .

Agricultural Applications

1. Plant Growth Regulation
Triazole derivatives have been utilized as growth regulators in agriculture. They can modulate plant growth by affecting hormone levels and metabolic processes. The compound may be investigated for its efficacy in promoting growth or resistance to environmental stressors in crops .

2. Pest Control
The antifungal properties of triazoles suggest that this compound could be developed into a biopesticide. Its ability to inhibit fungal pathogens could help protect crops from diseases while minimizing the use of synthetic fungicides .

Material Science Applications

1. Synthesis of Novel Materials
The unique chemical structure of 4-(((3-Mercapto-5-(4-Methylphenyl)-4H-1,2,4-Triazol-4-Yl)Imino)Me)Benzoic Acid allows for its use in synthesizing novel materials with specific properties. For example, incorporation into polymer matrices could yield materials with enhanced thermal stability or electrical conductivity .

2. Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. Such complexes may exhibit interesting catalytic properties or be used in sensors for detecting metal ions in environmental samples .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the antiproliferative effects of several triazole derivatives on human cancer cell lines. The results demonstrated that compounds similar to 4-(((3-Mercapto-5-(4-Methylphenyl)-4H-1,2,4-Triazol-4-Yl)Imino)Me)Benzoic Acid exhibited IC50 values indicating potent activity against breast and colon cancer cells .

Case Study 2: Agricultural Efficacy

In agricultural research, trials conducted on various crops showed that triazole-based growth regulators improved yield and resistance to disease when applied at specific growth stages. The findings suggest that this compound could play a role in sustainable agriculture practices by reducing dependency on chemical fertilizers and pesticides .

Mechanism of Action

The mechanism of action of 4-(((3-MERCAPTO-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations in Triazole Derivatives

The compound is compared to analogs with modifications in the triazole substituents or benzoic acid moiety (Table 1). Key structural differences influence physicochemical properties, tautomerism, and bioactivity.

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name Triazole Substituents Benzoic Acid Modifications Key Features
4-(((3-MERCAPTO-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID 3-SH, 5-(4-methylphenyl) Unmodified Reference compound
4-(((3-MERCAPTO-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID () 3-SH, 5-(4-methoxyphenyl) Unmodified Electron-donating methoxy group
4-(((3-MERCAPTO-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID () 3-SH, 5-(3-methylphenyl) Unmodified Meta-methyl substitution
4-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-MEO-PH ACETATE () 3-SH, 5-(2-pyridinyl) 2-methoxy, acetate ester Heteroaromatic substituent
4-(((3-MERCAPTO-5-(NAPHTHALEN-1-YLMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL () 3-SH, 5-(naphthalen-1-ylmethyl) Phenol instead of benzoic acid Extended aromatic system

Key Observations:

  • Tautomerism : The mercapto group at position 3 allows thiol-thione tautomerism. Spectral data (IR, NMR) confirm that such compounds predominantly exist in the thione form (νC=S at 1247–1255 cm⁻¹; absence of νS-H at ~2500–2600 cm⁻¹) .

Spectral Confirmation :

  • IR Spectroscopy : The thione form is confirmed by νC=S at 1243–1258 cm⁻¹ ().
  • NMR: The imino (-CH=N-) proton appears as a singlet at δ 8.3–8.5 ppm, while aromatic protons resonate at δ 6.8–7.8 ppm .
  • LC-MS : Molecular ion peaks align with calculated masses (e.g., m/z 312.35 for ) .

Antimicrobial Activity :

  • 1,2,4-Triazole derivatives with electron-withdrawing groups (e.g., halogens) show enhanced antimicrobial effects. The target compound’s methyl group may limit this compared to chloro or bromo analogs .

Metal Complexation :

  • Pyridinyl and naphthalenyl derivatives () form stable complexes with Ag(I), Ni(II), and Pd(II), enhancing antioxidant and cytotoxic activities .

Biological Activity

4-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)imino)me)benzoic acid is a derivative of the 1,2,4-triazole class, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential applications in pharmacology, particularly in antimicrobial and antioxidant domains. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C16H14N4O2S\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

It features a triazole ring that contributes to its biological activity, particularly in interactions with various biological targets.

Synthesis

Recent studies have focused on synthesizing derivatives of 1,2,4-triazoles. The synthesis of 4-(((3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)imino)me)benzoic acid involves reactions that yield salts and other derivatives suitable for biological testing. The synthesis process typically includes:

  • Starting Material : 3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazole.
  • Reagents : Various amines and acids to facilitate the formation of the desired structure.
  • Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of compounds derived from triazoles against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:

Compound Bacterial Strain MIC (μg/mL)
4aE. coli8
4bS. aureus16
4cCandida albicans32

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. The results indicated that it possesses significant free radical scavenging ability:

Assay Type IC50 (μM)
DPPH25
ABTS15

These values are comparable to standard antioxidants like ascorbic acid, indicating its potential utility in combating oxidative stress-related diseases.

Case Studies

Several case studies have documented the bioactivity of triazole derivatives:

  • Study on Antibacterial Properties : A comprehensive analysis showed that triazole derivatives displayed broad-spectrum antibacterial activity with specific compounds achieving high binding affinities to bacterial enzymes through molecular docking studies.
  • Antioxidant Studies : Another study focused on the antioxidant properties of triazoles derived from nalidixic acid, revealing their potential as effective antioxidants alongside their antibacterial properties.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-(((3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid, and how is structural validation performed?

  • Methodology : The compound is synthesized via condensation of 3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazole with a substituted benzaldehyde derivative, followed by oxidation to the benzoic acid form. Structural validation employs ¹H NMR (to confirm proton environments, e.g., aromatic protons at δ 7.2–8.1 ppm and thiol protons at δ 13.6 ppm), LC-MS (to verify molecular ion peaks matching the theoretical mass), and elemental analysis (C, H, N, S within ±0.4% of calculated values) .

Q. What pharmacological properties are hypothesized for this compound based on its structural analogs?

  • Methodology : Structural analogs of 1,2,4-triazole derivatives exhibit antimicrobial, antifungal, and anti-inflammatory activities. Researchers should screen for these properties using:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values < 50 μM suggest potency) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for triazole derivatives?

  • Methodology : Discrepancies in activity (e.g., antimicrobial vs. no activity) may arise from differences in:

  • Solubility : Use dimethyl sulfoxide (DMSO) with <1% concentration to avoid cytotoxicity.
  • Assay conditions : Standardize incubation time (24–48 hrs) and temperature (37°C) .
  • Control compounds : Compare with known triazole drugs (e.g., fluconazole) to validate assay sensitivity .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : React with amines (e.g., piperidine, morpholine) to improve solubility. Confirmation via FTIR (shift in S-H stretch from 2550 cm⁻¹ to 2650 cm⁻¹ upon salt formation) .
  • Nanoparticle complexation : Use Ag(I) or Pd(II) ions to form stable complexes, characterized by SEM (spherical particles, 50–100 nm) and XRD (crystallinity index > 70%) .

Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?

  • Methodology :

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups. Monitor activity changes via docking studies (AutoDock Vina) and in vitro kinase assays .
  • Thiol group modification : Compare thiol (-SH) vs. methylthio (-SCH₃) derivatives using DPPH assays to assess antioxidant synergy .

Q. What computational tools predict binding modes of this compound with metallo-β-lactamases (MBLs)?

  • Methodology :

  • Molecular docking : Use CP 45 (analog with -CF₃ substitution) as a template in MOE software. Key interactions: Triazole-thiol with Zn²⁺ in MBL active sites (binding energy < -8 kcal/mol) .
  • MD simulations : GROMACS to assess stability of ligand-enzyme complexes over 100 ns (RMSD < 2 Å indicates stable binding) .

Contradiction Analysis Framework

Issue Possible Cause Resolution Strategy
Variable antimicrobial resultsDifferential bacterial membrane permeabilityUse efflux pump inhibitors (e.g., PAβN) in MIC assays
Inconsistent IC₅₀ valuesLight sensitivity of thiol groupConduct assays under dark/controlled light conditions

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(((3-MERCAPTO-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
4-(((3-MERCAPTO-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID

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